6,6-Dimethyl-5-oxoheptanoic acid

Beschreibung

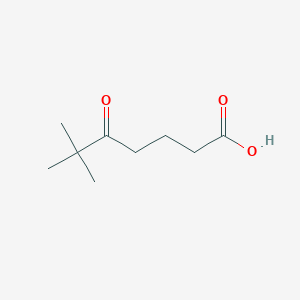

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6,6-dimethyl-5-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-9(2,3)7(10)5-4-6-8(11)12/h4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGPUUGENXAWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629742 | |

| Record name | 6,6-Dimethyl-5-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171557-83-8 | |

| Record name | 6,6-Dimethyl-5-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of 6,6 Dimethyl 5 Oxoheptanoic Acid

Redox Chemistry: Oxidation and Reduction Transformations

The presence of both a ketone and a carboxylic acid, along with a sterically hindered alkyl region, endows 6,6-dimethyl-5-oxoheptanoic acid with a rich redox chemistry. The outcomes of these reactions are highly dependent on the reagents and conditions employed.

Oxidative Pathways Affecting Alkyl Chains and Carboxylic Acid Moiety

The oxidative chemistry of this compound is complex due to multiple potential reaction sites. The tert-butyl group is generally robust and resistant to oxidation due to the absence of tertiary hydrogens and the high bond dissociation energy of its primary C-H bonds. chemrxiv.org However, the methylene (B1212753) groups on the alkyl chain, particularly the one adjacent to the ketone (C4), are more susceptible to oxidation.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under harsh conditions, could potentially cleave the alkyl chain, leading to the formation of dicarboxylic acids or other degradation products. chemistrysteps.com More controlled oxidation might be achieved using modern catalytic systems. For instance, reagents like tert-butyl hydroperoxide (TBHP), sometimes in the presence of a metal catalyst, are used for the oxidation of C-H bonds. rsc.orgorganic-chemistry.org Such a system could potentially introduce a hydroxyl group or a double bond into the alkyl chain. Research on manganese catalysts has shown the ability to hydroxylate even the strong C-H bonds of a tert-butyl group, suggesting that under specific catalytic conditions, oxidation at this site is possible. chemrxiv.org

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety undergoes a variety of characteristic transformations, including esterification and conversion to nitrogen-based derivatives.

Esterification and Hydrolytic Studies

The carboxylic acid group of this compound can be readily converted to its corresponding esters through various esterification methods. The most common is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). organic-chemistry.org The reaction is an equilibrium process, and the removal of water is typically required to drive it towards the product.

Careful selection of reaction conditions is necessary to favor esterification while preventing unwanted side reactions at the ketone. For example, prolonged exposure to strong acid and high temperatures could promote side reactions. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), which then reacts cleanly with an alcohol to form the ester.

Hydrolysis of the resulting esters back to the parent carboxylic acid can be achieved under either acidic or basic (saponification) conditions.

Amide Formation and Nitrogen-Based Conversions (e.g., Curtius degradation)

Amide derivatives of this compound can be synthesized by first activating the carboxylic acid group. A common method involves converting the acid to its acyl chloride with thionyl chloride (SOCl₂), followed by the addition of an amine (primary or secondary). This two-step process is generally efficient and avoids the high temperatures required for direct thermal condensation of the acid and amine.

A more sophisticated transformation is the Curtius rearrangement, which converts the carboxylic acid into a primary amine with the loss of one carbon atom. organic-chemistry.orgvanderbilt.edu This multi-step sequence begins with the conversion of the carboxylic acid to an acyl azide (B81097). This is often achieved in a one-pot procedure using reagents like diphenylphosphoryl azide (DPPA). commonorganicchemistry.com Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas (N₂) to form an isocyanate intermediate. commonorganicchemistry.com This versatile isocyanate can then be trapped with various nucleophiles. Hydrolysis with aqueous acid leads to an unstable carbamic acid which decarboxylates to yield the primary amine, 5,5-dimethyl-4-aminohexanoic acid. Alternatively, reacting the isocyanate with an alcohol produces a stable carbamate.

Reactions of the Ketone Carbonyl Group

The ketone carbonyl group is a site for various nucleophilic addition reactions, allowing for the formation of new carbon-carbon bonds and the introduction of different functional groups. The steric bulk of the neighboring tert-butyl group can hinder these reactions, often requiring more reactive nucleophiles or harsher conditions. openstax.org

Key reactions include:

Wittig Reaction : This reaction converts the ketone into an alkene. wikipedia.org It involves the use of a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). wikipedia.orglibretexts.org The reaction would yield 6,6-dimethyl-5-methyleneheptanoic acid. The reaction is highly selective for aldehydes and ketones, and the carboxylic acid group would typically not interfere, although its acidic proton would need to be considered when choosing the base to generate the ylide. vanderbilt.edu

Grignard Reaction : The addition of an organomagnesium halide (Grignard reagent), such as methylmagnesium bromide (CH₃MgBr), to the ketone results in the formation of a tertiary alcohol after acidic workup. organic-chemistry.orglibretexts.org This reaction provides a powerful method for creating a new carbon-carbon bond at the carbonyl carbon. The acidic proton of the carboxylic acid must be accounted for, as it will react with the Grignard reagent. Therefore, at least two equivalents of the Grignard reagent are required: one to deprotonate the carboxylic acid and the second to attack the ketone. masterorganicchemistry.com

Cyanohydrin Formation : The nucleophilic addition of a cyanide ion (from NaCN or KCN) to the ketone carbonyl, followed by protonation, yields a cyanohydrin. chemistrysteps.comlibretexts.org This reaction creates a new stereocenter and introduces a nitrile group, which is a versatile functional handle for further transformations, such as hydrolysis to an α-hydroxy acid or reduction to a primary amine. openstax.orglibretexts.org The reaction is reversible and base-catalyzed. However, sterically hindered ketones, like the one in the title compound, may react slowly or not at all. openstax.org

Table 2: Summary of Reactions at the Ketone Group

| Reaction | Reagent(s) | Product Functional Group | Notes |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene | Forms a C=C bond, replacing the C=O bond. masterorganicchemistry.com |

| Grignard Reaction | Organomagnesium Halide (e.g., R-MgBr) | Tertiary Alcohol | Forms a new C-C bond. Requires >2 equivalents due to the acidic proton. masterorganicchemistry.com |

| Cyanohydrin Formation | NaCN or KCN, followed by acid | Cyanohydrin (α-hydroxynitrile) | Reaction may be slow due to steric hindrance. openstax.org |

Nucleophilic Addition Reactions

The reactivity of this compound is significantly influenced by the electrophilic nature of its ketone carbonyl carbon. This carbon atom possesses a partial positive charge due to the electron-withdrawing effect of the adjacent oxygen atom, making it a prime target for attack by nucleophiles. youtube.com Nucleophilic addition reactions are a fundamental class of transformations for this compound, typically involving the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. youtube.com

The general mechanism proceeds in two key steps:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi (π) bond of the carbonyl group. The electrons from the π bond are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.com

Protonation: The negatively charged oxygen atom of the alkoxide intermediate is protonated by a protic solvent or an acid added in a subsequent step, yielding a tertiary alcohol. youtube.com

The steric hindrance imposed by the bulky tert-butyl group adjacent to the carbonyl can influence the rate of nucleophilic attack compared to less hindered ketones. youtube.com However, a variety of strong nucleophiles can successfully react.

Common nucleophilic addition reactions for a ketone like that in this compound include:

Reduction with Hydride Reagents: Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) act as a source of hydride ions (H⁻). The hydride ion attacks the carbonyl carbon to form the corresponding secondary alcohol, 6,6-dimethyl-5-hydroxyheptanoic acid.

Reaction with Grignard Reagents: Organometallic compounds like Grignard reagents (R-MgX) are potent nucleophiles. For example, reacting this compound with methyl magnesium bromide (CH₃MgBr) would result in the formation of a tertiary alcohol after an acidic workup. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product after Protonation | Product Class |

| Hydride ion (H⁻) | Sodium borohydride (NaBH₄) | 6,6-dimethyl-5-hydroxyheptanoic acid | Secondary Alcohol |

| Methyl carbanion (CH₃⁻) | Methyl magnesium bromide (CH₃MgBr) | 5,6,6-trimethyl-5-hydroxyheptanoic acid | Tertiary Alcohol |

Condensation and Cyclization Reactions

While ketones can participate in condensation reactions like the aldol (B89426) condensation, the structure of this compound precludes a typical reaction pathway. The carbon atom alpha to the ketone (C4) has protons, but the tert-butyl group on the other side (C6) lacks alpha-protons, limiting the possible enolates. Intramolecular condensation reactions are more significant transformation pathways for this molecule, particularly those leading to cyclic structures. These reactions often occur after an initial transformation of one of the functional groups, such as the reduction of the ketone to a hydroxyl group, which can then react with the carboxylic acid moiety.

Gas-Phase Fragmentation Mechanisms and Characterization

Mass spectrometry is a crucial tool for the structural elucidation of molecules like this compound. By analyzing the compound's fragmentation patterns in the gas phase, detailed structural information can be obtained.

Collision-Induced Dissociation (CID) Studies of Anionic Species

In mass spectrometry, particularly when using electrospray ionization (ESI) in negative ion mode, this compound readily forms a deprotonated molecule, or [M-H]⁻ anion. The most acidic proton is on the carboxylic acid group, making this the primary site of deprotonation. researchgate.net When this parent ion is subjected to collision-induced dissociation (CID), it undergoes fragmentation through various pathways.

Based on studies of similar oxocarboxylic acids like 6-oxoheptanoic acid, several characteristic neutral losses can be predicted for the [M-H]⁻ ion of this compound. researchgate.net

Predicted Fragmentation Pathways:

Loss of Water (H₂O): A common fragmentation pathway for ions containing a carboxylate group.

Loss of Carbon Dioxide (CO₂): Decarboxylation is a characteristic fragmentation for carboxylate anions.

Successive Eliminations: The CID spectra would likely show successive losses, such as the elimination of water followed by the loss of ketene (B1206846) (CH₂=C=O) or other small molecules from the alkyl chain. researchgate.net

Table 2: Predicted CID Fragmentation of [this compound - H]⁻

| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Mechanism |

| 171.1 | H₂O (18 Da) | 153.1 | Intramolecular rearrangement |

| 171.1 | CO₂ (44 Da) | 127.1 | Decarboxylation |

| 153.1 | CH₂CO (42 Da) | 111.1 | Ketene elimination after water loss |

Theoretical Investigations of Fragmentation Energetics and Pathways (e.g., DFT calculations)

To complement experimental data from CID, theoretical methods like Density Functional Theory (DFT) are employed to elucidate the mechanisms of gas-phase ion fragmentation. researchgate.net These calculations can map out the potential energy surface for various fragmentation pathways, determine the energy barriers for different reactions, and predict the most thermodynamically favorable outcomes.

For this compound, DFT calculations could be used to:

Confirm the Site of Deprotonation: By calculating the gas-phase deprotonation potentials, theory can confirm that the carboxylic acid proton is the most acidic, leading to the formation of the observed [M-H]⁻ anion in the mass spectrometer's ion source. researchgate.net

Elucidate Reaction Mechanisms: DFT can model the transition states and intermediates for complex fragmentation processes, including rearrangements and cyclic intermediates that are not directly observable experimentally. This allows for a detailed understanding of how neutral molecules like water or carbon dioxide are eliminated. researchgate.net

Intramolecular Cyclization Pathways

The bifunctional nature of this compound makes it a candidate for intramolecular reactions, leading to the formation of heterocyclic structures.

Formation of Lactone-like Structures and Analogues

Lactones are cyclic esters formed from the intramolecular esterification of hydroxycarboxylic acids. wikipedia.org While this compound is a keto acid, its reduction product, 6,6-dimethyl-5-hydroxyheptanoic acid, is a δ-hydroxy acid. This hydroxy acid is perfectly primed for intramolecular cyclization, also known as lactonization.

The mechanism for this acid-catalyzed cyclization involves:

Protonation of the Carboxylic Acid: The carbonyl oxygen of the carboxylic acid is protonated, increasing its electrophilicity.

Nucleophilic Attack: The hydroxyl group at the C5 position acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. youtube.com

Ring Closure: This attack results in the formation of a six-membered ring, a thermodynamically favorable process for rings of this size. youtube.com

Deprotonation and Dehydration: A proton is transferred, and a molecule of water is eliminated to yield the final lactone product.

The resulting product is a δ-lactone (a six-membered cyclic ester) bearing a tert-butyl group. The formation of five-, six-, and seven-membered rings through lactonization is generally favored due to minimal ring strain and favorable bond angles. youtube.comyoutube.com

Derivatives and Functionalized Analogues of 6,6 Dimethyl 5 Oxoheptanoic Acid

Structural Modification and Functional Group Diversification

The core structure of 6,6-dimethyl-5-oxoheptanoic acid can be systematically altered to generate a library of analogues with diverse chemical and physical properties. These modifications primarily involve changes to the alkyl chain and the introduction of stereochemical complexity.

Alkyl Chain Elongation and Shortening

While specific research on the homologous series of 6,6-dimethyl-5-oxoalkanoic acids is not extensively documented in publicly available literature, the synthesis of such analogues can be achieved through established organic chemistry methodologies. For instance, analogues with shorter or longer alkyl chains can be prepared by selecting appropriate starting materials in a convergent synthetic approach.

One common strategy involves the coupling of two smaller fragments. For example, the synthesis of unsymmetrical dialkyl ketones can be accomplished through the nickel-catalyzed reductive coupling of carboxylic acid chlorides or (2-pyridyl)thioesters with various alkyl iodides or benzylic chlorides. acs.orgorganic-chemistry.orgnih.gov This method is notable for its tolerance of a wide variety of functional groups, which would allow for the synthesis of a diverse range of keto acids analogous to this compound.

The following table outlines potential analogues with varying alkyl chain lengths that could be synthesized using such methods.

| Analogue Name | Molecular Formula | Structural Difference from this compound |

| 5,5-Dimethyl-4-oxohexanoic acid | C8H14O3 | One methylene (B1212753) group shorter |

| 7,7-Dimethyl-6-oxooctanoic acid | C10H18O3 | One methylene group longer |

| 8,8-Dimethyl-7-oxononanoic acid | C11H20O3 | Two methylene groups longer |

This table represents theoretical analogues based on known synthetic methods.

Introduction of Stereocenters

The introduction of stereocenters into the structure of this compound significantly expands its potential applications, particularly in the synthesis of chiral molecules. While stereoselective syntheses specifically targeting this compound are not widely reported, methods developed for related keto acids can be applied.

For instance, the stereoselective synthesis of α-alkyl-β-keto imides has been achieved through an asymmetric redox C-C bond formation between α-alkyl-α-diazocarbonyl compounds and aldehydes. nih.gov This approach could potentially be adapted to introduce a chiral center at the α-position of this compound derivatives.

Another relevant strategy is the enantioselective, organocatalyzed, intramolecular aldol (B89426) lactonizations with keto acids, which leads to the formation of bi- and tricyclic β-lactones with multiple stereocenters. nih.gov Although this method results in a lactone, the principle of creating stereocenters in a keto acid precursor is applicable. The stereoselective synthesis of 2-alkyl-γ-keto acids has also been reported using chiral alkylation by 2-triflyloxy esters, offering another potential route to chiral analogues. acs.org

The following table summarizes potential chiral analogues and the stereocenters that could be introduced.

| Chiral Analogue Name | Location of Stereocenter(s) | Potential Synthetic Approach |

| (R/S)-2,6,6-Trimethyl-5-oxoheptanoic acid | C-2 | Asymmetric alkylation |

| (R/S)-4,6,6-Trimethyl-5-oxoheptanoic acid | C-4 | Stereoselective conjugate addition |

| Diastereomeric lactones | Multiple centers | Intramolecular aldol lactonization |

This table presents hypothetical chiral analogues and relevant synthetic strategies based on existing literature for similar compounds.

Ester and Amide Derivatives in Synthetic Intermediacy

The carboxylic acid moiety of this compound is readily converted into ester and amide derivatives. These derivatives are often not the final target molecules but serve as crucial intermediates in more complex synthetic sequences, offering advantages in terms of reactivity, solubility, and protecting group strategies.

Ester derivatives, such as ethyl 6,6-dimethyl-5-oxoheptanoate, are common synthetic intermediates. bldpharm.com They can undergo a variety of transformations, including reduction of the ketone, addition of nucleophiles to the ketone, and reactions at the α-carbon. The ester group can serve as a protecting group for the carboxylic acid while other transformations are carried out on the molecule. Subsequently, the ester can be hydrolyzed to regenerate the carboxylic acid.

Amide derivatives of this compound can be synthesized through various amide coupling reactions. These reactions typically involve the activation of the carboxylic acid followed by reaction with an amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The resulting amides can be more stable than the corresponding esters and may be preferred intermediates in certain synthetic routes. While specific examples of the synthetic utility of amides derived from this compound are not prevalent in the literature, the principles of using amides as stable, versatile intermediates are well-established in organic synthesis.

Complex Molecular Architectures Derived from this compound

The unique structural features of this compound make it a potentially valuable building block for the construction of more complex molecular architectures, including natural products and heterocyclic compounds.

Role as a Chiral Building Block in Natural Product Synthesis

While there is no direct evidence in the reviewed literature of this compound being used as a chiral building block in the total synthesis of natural products, its structural motifs are found in various natural compounds, particularly terpenes. acs.orgnih.govnih.gov The "chiral pool" approach in organic synthesis utilizes readily available chiral molecules from nature as starting materials. nih.govresearchgate.net Terpenes, with their diverse and often complex stereochemistry, are a cornerstone of this strategy. acs.orgnih.govnih.gov

Chiral analogues of this compound, if made accessible through stereoselective synthesis, could serve as valuable synthons for the construction of complex terpenes and other natural products. For example, chiral 2,6-dimethyloctane (B150249) monoterpene chirons are widely used as building blocks. acs.org A chiral derivative of this compound could potentially be elaborated into such structures.

Precursor for Lactone Derivatives (e.g., γ-butyrolactones)

The keto-acid functionality of this compound makes it a suitable precursor for the synthesis of lactones, which are cyclic esters. Lactones are prevalent in natural products and are important synthetic targets. acs.orgorganic-chemistry.org

One of the most common methods for converting ketones to esters or lactones is the Baeyer-Villiger oxidation. acs.org This reaction involves the treatment of a ketone with a peroxy acid. In the case of this compound, a Baeyer-Villiger oxidation could potentially lead to the formation of a seven-membered lactone (an oxepanone derivative) through the insertion of an oxygen atom between the carbonyl carbon and the more substituted adjacent carbon.

Furthermore, intramolecular cyclization of a hydroxy acid derivative of this compound can lead to the formation of lactones. For example, reduction of the ketone at the C-5 position to a hydroxyl group would generate a δ-hydroxy acid. Such compounds can undergo acid-catalyzed intramolecular esterification to form a six-membered δ-lactone. While the direct conversion to a γ-butyrolactone (a five-membered ring) from the parent compound is less straightforward due to the position of the ketone, it could be achieved through multi-step synthetic sequences involving chain modification or rearrangement. The synthesis of γ-lactones from various carboxylic acid precursors is an active area of research, with methods involving catalytic C-H activation being developed. nih.govacs.org

| Lactone Type | Potential Precursor from this compound | Synthetic Method |

| Oxepanone derivative | This compound | Baeyer-Villiger Oxidation |

| δ-Lactone | 5-Hydroxy-6,6-dimethylheptanoic acid | Intramolecular Esterification |

| γ-Butyrolactone derivative | Modified this compound | Multi-step synthesis with C-H activation |

This table outlines potential lactone derivatives and the established synthetic methods that could be employed for their synthesis from this compound.

Intermediate in the Synthesis of Nitrogen-Containing Heterocycles

This compound and its derivatives are valuable precursors in the synthesis of nitrogen-containing heterocycles, such as indoles and piperidines. These structural motifs are of significant interest due to their prevalence in pharmaceuticals and biologically active compounds.

The synthesis of substituted piperidines, for instance, can be achieved through the reductive cyclization of 6-oxo amino acid derivatives. This approach allows for the creation of 2,6-disubstituted piperidines. An intermediate imine is formed and subsequently reduced to yield the desired piperidine (B6355638) ring structure. This method provides a pathway to novel 2,5-disubstituted piperidines as well. whiterose.ac.uk

Derivatives of pipecolic acid, which contains a piperidine ring, are important in the development of various therapeutic agents, including enzyme inhibitors and antibiotics. researchgate.net The synthesis of these complex molecules often relies on key intermediates that can be prepared from starting materials like this compound. For example, a method for synthesizing 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide involves the use of 2-piperidinecarboxylic acid, highlighting the importance of piperidine derivatives in pharmaceutical synthesis. google.com

The following table provides a summary of related nitrogen-containing heterocycles.

| Compound Name | Molecular Formula |

| 4-(1H-imidazol-4-yl)piperidine | C8H13N3 |

| 4-(1H-Imidazol-1-yl)piperidine | C8H13N3 |

| 3-methyl-5-piperidin-4-yl-1,2,4-oxadiazole | C8H13N3O |

| 3-(1H-imidazol-2-yl)piperidine | C8H13N3 |

| 4-(pyrazol-1-ylmethyl)piperidine,dihydrochloride | C9H17Cl2N3 |

Monomeric Unit for Polymeric Materials

While direct polymerization of this compound is not widely documented, related oxo-acids serve as valuable monomers for the creation of functionalized polymers. These polymers exhibit a range of properties that make them suitable for various applications, including in the biomedical field.

For instance, 6-oxohexanoic acid can undergo Passerini multicomponent polymerization with various isocyanides to produce a family of functional polycaprolactones (PCLs). researchgate.net This method allows for the introduction of different pendant groups, leading to polymers with tunable properties. researchgate.net The resulting PCL analogues are being explored as potential new degradable materials. researchgate.net

The general class of poly(2-alkyl/aryl-2-oxazoline)s (PAOx) represents another important group of polymers derived from related starting materials. These polymers are known for their high stability, tunability, and biocompatibility, making them attractive alternatives to poly(ethylene glycol) (PEG) in biomedical applications. sigmaaldrich.com The synthesis of PAOx involves the cationic ring-opening polymerization of 2-oxazolines, which can be derived from carboxylic acids. sigmaaldrich.com

Furthermore, the incorporation of oxo-degradant additives, which can be related to oxo-acids, into polymers like low-density polyethylene (B3416737) (LDPE) can accelerate their degradation. mdpi.com This process involves the formation of ester and carboxylic acid groups, leading to the scission of polymer chains. mdpi.com

The table below lists some related polymeric materials and their precursors.

| Polymer/Precursor | Description |

| Poly(2-Oxazoline)s (PAOx) | Biocompatible polymers with a backbone of tertiary amides, offering high stability and tunability for biomedical applications. sigmaaldrich.com |

| Polycaprolactones (PCLs) | Functional polymers synthesized from 6-oxohexanoic acid, with potential as degradable materials. researchgate.net |

| Oxo-biodegradable LDPE | Low-density polyethylene containing oxo-degradant additives that promote degradation through the formation of carbonyl and carboxyl groups. mdpi.com |

| Polyorthocarbonates | Stable polymers that can be synthesized from orthocarbonate esters and have potential applications in waste treatment and dental materials. wikipedia.org |

Advanced Analytical Methodologies for Research on 6,6 Dimethyl 5 Oxoheptanoic Acid

Mass Spectrometry for Structural Characterization and Mechanistic Studies

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a soft ionization technique ideal for the analysis of polar and thermally labile molecules like 6,6-dimethyl-5-oxoheptanoic acid. ambeed.com In ESI, the analyte in solution is aerosolized and charged, generating gaseous ions with minimal fragmentation. This allows for the clear determination of the molecular ion.

For this compound (molar mass: 172.22 g/mol ), analysis in negative ion mode would be expected to yield a prominent pseudomolecular ion [M-H]⁻ at an m/z of approximately 171.1. Tandem mass spectrometry (MS/MS) further isolates this precursor ion, subjects it to collision-induced dissociation, and analyzes the resulting fragment ions. This process provides detailed structural information. While specific experimental data for this compound is not widely published, a predicted fragmentation pattern can be inferred from its structure.

Table 1: Predicted ESI-MS/MS Fragmentation of this compound ([M-H]⁻)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |

| 171.1 | 153.1 | Loss of H₂O |

| 171.1 | 127.1 | Loss of CO₂ |

| 171.1 | 115.1 | Loss of C₄H₈ (isobutylene) |

| 171.1 | 57.1 | tert-butyl cation |

This table represents predicted fragmentation patterns and is for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds in a mixture. For the analysis of carboxylic acids like this compound, derivatization is often required to increase volatility and thermal stability. Common derivatization agents include silylating agents (e.g., BSTFA) or alkylating agents to form methyl or ethyl esters.

Once derivatized, the compound is separated from other components in the gas chromatograph based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are typically ionized by electron impact (EI), leading to characteristic fragmentation patterns that serve as a molecular fingerprint.

Table 2: Hypothetical GC-MS Data for Methyl 6,6-dimethyl-5-oxoheptanoate

| Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 12.5 | 186 | 155, 129, 101, 57 |

This data is hypothetical and for illustrative purposes. Actual retention time depends on specific GC conditions.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS), often coupled with techniques like liquid chromatography (LC) and utilizing analyzers such as Orbitrap or time-of-flight (TOF), provides extremely accurate mass measurements. This capability allows for the determination of the elemental formula of a compound with high confidence, distinguishing it from other compounds with the same nominal mass. For this compound (C₉H₁₆O₃), HRMS can confirm its elemental composition by measuring its mass to within a few parts per million (ppm) of its theoretical value.

Table 3: Accurate Mass Data for this compound

| Ion Type | Theoretical m/z |

| [M+H]⁺ | 173.1172 |

| [M+Na]⁺ | 195.0992 |

| [M-H]⁻ | 171.1026 |

These values are calculated based on the elemental composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. It is fundamental for the unambiguous structural elucidation of this compound.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift, integration, and multiplicity (splitting pattern) of each signal are key parameters.

¹³C NMR spectroscopy provides information on the different types of carbon atoms in the molecule. The chemical shift of each carbon signal is indicative of its electronic environment (e.g., carbonyl, aliphatic).

While specific, publicly available, peer-reviewed NMR data for this compound is limited, predicted chemical shifts can be estimated based on its structure and known values for similar functional groups.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H₂ | ~2.4 | Triplet | 2H |

| H₃ | ~1.7 | Quintet | 2H |

| H₄ | ~2.6 | Triplet | 2H |

| H₇ (CH₃) | ~1.1 | Singlet | 9H |

| COOH | ~11-12 | Singlet (broad) | 1H |

This table contains predicted values for illustrative purposes.

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C₁ (COOH) | ~179 |

| C₂ | ~34 |

| C₃ | ~20 |

| C₄ | ~38 |

| C₅ (C=O) | ~213 |

| C₆ | ~44 |

| C₇ (CH₃) | ~26 |

This table contains predicted values for illustrative purposes.

Specialized NMR Techniques for Complex Structures

For more complex molecules or to confirm assignments, a suite of two-dimensional (2D) NMR techniques can be employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons at C₂, C₃, and C₄.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (like C₅, C₆, and the carbonyl carbon of the acid) and for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques are used to determine the spatial proximity of atoms, regardless of their bonding connectivity. While this compound is achiral and has significant conformational flexibility, these techniques could be used to study preferred conformations in solution.

These advanced NMR methods, in concert, provide a comprehensive and definitive picture of the molecular structure of this compound.

Chromatographic Separation and Purification Techniques

Chromatography is an indispensable tool in the chemical sciences, enabling the separation of individual components from a mixture. For a compound like this compound, which possesses both a ketone and a carboxylic acid functional group, specific chromatographic approaches are required to achieve high-resolution separation and efficient purification.

High-Performance Liquid Chromatography (HPLC) for Compound Isolation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the isolation and purification of non-volatile compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is the most common modality for this purpose.

The retention of this compound on a reversed-phase column is primarily influenced by the pH of the mobile phase. Due to the presence of the carboxylic acid group (with an estimated pKa between 4 and 5), controlling the mobile phase pH is critical. At a pH below its pKa, the carboxylic acid is protonated and the molecule is less polar, leading to stronger retention on the nonpolar stationary phase. Conversely, at a pH above its pKa, the carboxylate form is ionized, increasing its polarity and resulting in earlier elution.

A typical mobile phase for the analysis of this compound would consist of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH and an organic modifier (e.g., acetonitrile (B52724) or methanol) to modulate the retention time. A gradient elution, where the concentration of the organic modifier is increased over time, is often employed to ensure good separation of the target compound from impurities with different polarities.

For preparative HPLC, the goal is to isolate the compound in a pure form. This involves injecting a larger amount of the crude sample onto a wider-bore column and collecting the fraction containing the eluted this compound. The purity of the collected fractions is then typically verified by analytical HPLC.

Illustrative HPLC Method Parameters for this compound Analysis:

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical HPLC method based on the general principles of separating keto-carboxylic acids. Actual parameters would require optimization.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its polar carboxylic acid group and relatively high molecular weight, is not sufficiently volatile for direct GC analysis. Therefore, a crucial step of derivatization is required to convert it into a more volatile and thermally stable form.

Common derivatization strategies for carboxylic acids in GC involve esterification to convert the -COOH group into a less polar ester. Methyl esters, for example, are frequently prepared using reagents like diazomethane (B1218177) or by heating with methanol (B129727) in the presence of an acid catalyst. The ketone group in this compound may also be derivatized, for instance, by oximation, to improve its chromatographic behavior.

Once derivatized, the resulting compound can be analyzed by GC, typically using a capillary column coated with a polar stationary phase. The choice of stationary phase is important for achieving good separation from other components in the sample. A common polar stationary phase is a polyethylene (B3416737) glycol (e.g., Carbowax) or a cyanopropyl-substituted polysiloxane.

The NIST WebBook provides a retention index (RI) for a structurally similar compound, 2,6-Dimethyl-5-oxo-heptanoic acid, on a polar Supelcowax column, which is 2515. nist.gov This value can serve as a useful reference point for developing a GC method for the 6,6-dimethyl isomer.

Typical GC Method Parameters for the Analysis of Derivatized this compound:

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), then ramp to 280 °C at 10 °C/min (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Scan Range | 50-500 m/z |

This table outlines a general GC-MS method for the analysis of a silylated derivative. Specific conditions would need to be optimized for the particular derivative of this compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in understanding the intricate details of reaction mechanisms at a molecular level. For a molecule like 6,6-dimethyl-5-oxoheptanoic acid, these methods could provide invaluable insights into its synthesis and reactivity.

Density Functional Theory (DFT) stands as a powerful tool for investigating the mechanisms of chemical reactions. mdpi.com By modeling the electron density of a system, DFT can be used to locate and characterize the transition states of reactions involving this compound. For instance, in its synthesis, which could potentially involve the acylation of a suitable substrate, DFT calculations could map the energy profile of the reaction, identifying the highest energy barrier and thus the rate-determining step. acs.org While general DFT studies on the reaction mechanisms of other keto acids exist, such as the ketonic decarboxylation of carboxylic acids, specific transition state analyses for reactions involving this compound are not documented. nih.gov

Table 1: Hypothetical DFT-Calculated Parameters for a Reaction Intermediate of this compound

| Parameter | Hypothetical Value | Unit |

| Electronic Energy | -XXX.XXXX | Hartrees |

| Enthalpy | -XXX.XXXX | Hartrees |

| Gibbs Free Energy | -XXX.XXXX | Hartrees |

| Number of Imaginary Frequencies | 1 | - |

Note: This table is illustrative and does not represent actual published data.

Molecular Docking and Simulations of Biomolecular Interactions

To explore the potential biological activity of this compound, molecular docking and simulation techniques are indispensable. These methods can predict how the molecule might interact with protein targets.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov While this compound is mentioned as a component of a peptide targeting the DLL3 protein, there are no public molecular docking studies of the isolated acid itself. nih.gov Such studies would involve docking the compound into the active sites of various enzymes or receptors to predict its binding affinity and mode of interaction. The results could provide initial hypotheses about its potential biological targets. General studies on the molecular docking of other keto acids have shown that interactions with key residues can affect stereoselectivity and substrate specificity. nih.gov

Table 2: Illustrative Ligand-Protein Interaction Data from a Hypothetical Docking Study

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Enzyme X | -X.X | TYR 123, LYS 45, ASP 67 |

| Receptor Y | -Y.Y | PHE 89, LEU 101, ASN 112 |

| Transporter Z | -Z.Z | ARG 234, TRP 56, GLU 78 |

Note: This table is for illustrative purposes only and is not based on experimental or published data.

The three-dimensional shape of a molecule is crucial for its activity. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For this compound, the flexibility of the heptanoic acid chain allows for multiple conformations. Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the molecule over time, both in solution and when bound to a protein. rutgers.edu MD simulations provide insights into the stability of ligand-protein complexes and can reveal important dynamic interactions that are not captured by static docking poses. No conformational analysis or MD simulation studies have been published specifically for this compound.

Chemoinformatics and In Silico Screening for Structure-Reactivity Relationships (SAR)

Chemoinformatics applies computational methods to analyze chemical data. For this compound, chemoinformatic approaches could be used to compare its properties to those of other known compounds and to identify potential structure-activity relationships (SAR). acs.org By analyzing databases of chemical structures and their associated biological activities, it might be possible to predict the potential activities of this compound. However, a dedicated SAR study for this compound and its analogs is not available in the current literature.

Interdisciplinary Research Applications and Future Outlook

Contributions to Novel Synthetic Methodologies

The unique structure of 6,6-dimethyl-5-oxoheptanoic acid, characterized by a γ-keto acid with a bulky tert-butyl group adjacent to the ketone, suggests its potential as a specialized building block in organic synthesis. The steric hindrance provided by the gem-dimethyl groups could influence the stereochemical outcome of reactions at the neighboring carbonyl group, a feature that can be exploited in the development of novel synthetic methods.

For instance, intramolecular reactions, such as cyclizations, could be influenced by the conformational constraints imposed by the tert-butyl group. However, specific examples of its use to pioneer new synthetic strategies are not found in current literature. The synthesis of γ-keto esters and sulfones has been explored through various methods, but the specific application of this compound in these contexts is not documented. rsc.orgorganic-chemistry.org

Potential in Bio-Inspired Chemical Transformations

Bio-inspired chemistry often seeks to mimic enzymatic processes. The keto-acid motif is present in numerous biological pathways. While research has been conducted on the bio-inspired synthesis of complex molecules and the catalytic transformation of various keto acids, specific studies involving this compound are absent. mdpi.comresearchgate.netnih.gov

Theoretically, the carboxylic acid moiety could act as an internal catalyst or directing group for transformations at the ketone, a strategy observed in some biomimetic systems. The steric bulk of the tert-butyl group could also be investigated for its role in enzyme-mimicking catalytic systems, potentially influencing substrate selectivity. acs.org However, no published research currently explores these possibilities for this specific compound.

Integration into Chemical Biology Studies

Chemical probes are essential tools for elucidating biological processes. deakin.edu.aunih.govchemicalprobes.org Molecules with bifunctional handles, like a ketone and a carboxylic acid, can be valuable for creating such probes. The carboxylic acid can be functionalized for attachment to reporter tags or solid supports, while the ketone offers a site for specific chemical ligation.

Despite this potential, there is no evidence in the scientific literature of this compound being used as a chemical probe or in the development of such tools. The synthesis of functionalized dyes and probes for biological imaging is an active area of research, but this particular compound has not been featured. nih.gov

Implications in Environmental and Atmospheric Chemistry Research

Organic compounds are known to contribute to the formation of secondary organic aerosols (SOA) in the atmosphere through photochemical reactions. tytlabs.co.jpcopernicus.org The atmospheric degradation of volatile organic compounds, including those with ketone functionalities, is a key area of environmental chemistry research. nih.govnih.gov

However, there are no specific studies that identify this compound as a marker or product of secondary organic aerosol formation from the atmospheric oxidation of related parent compounds. Research into SOA formation has focused on a wide range of precursors, but the specific role or presence of this compound has not been reported.

Q & A

Q. What are the optimal synthetic routes for 6,6-Dimethyl-5-oxoheptanoic acid, and how can reaction yields be maximized under varying catalytic conditions?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from precursors such as 6-methyl-5-hepten-2-one ( ). Cyclization under acidic catalysis (e.g., boron trifluoride diethyl etherate) is critical for forming the ketone moiety. To optimize yields, a Design of Experiments (DOE) approach should be employed, varying parameters like catalyst loading (0.5–5 mol%), temperature (25–80°C), and solvent polarity. Characterization via H/C NMR and IR ensures structural fidelity, while GC-MS monitors intermediate purity. Experimental details must adhere to reproducibility guidelines, including full disclosure of reaction conditions in supplementary materials ( ).

| Variable | Range Tested | Optimal Condition | Yield (%) |

|---|---|---|---|

| Catalyst Loading | 0.5–5 mol% BF₃·Et₂O | 2.5 mol% | 78 |

| Temperature | 25–80°C | 60°C | 82 |

| Solvent | Toluene, DCM, EtOAc | Toluene | 85 |

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Purity validation requires a combination of HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (H, C, DEPT-135). For quantitative analysis, calibrate HPLC with certified reference standards. Structural confirmation involves comparing experimental IR spectra (e.g., carbonyl stretch at ~1700 cm⁻¹) and mass fragmentation patterns with computational predictions ( ). Document all analytical protocols in the main text or supplementary materials to ensure reproducibility ( ).

Q. What role does this compound play as an intermediate in organic synthesis, and how can its reactivity be leveraged for complex molecule assembly?

- Methodological Answer : The compound’s ketone and carboxylic acid groups enable diverse transformations, such as cyclization to tetrahydropyran derivatives ( ) or esterification for polymer precursors. Reactivity can be enhanced via activation of the carbonyl group using reagents like DCC/DMAP. Strategic use of protecting groups (e.g., tert-butyl esters) prevents undesired side reactions during multi-step syntheses ( ).

Advanced Research Questions

Q. How can kinetic studies and isotopic labeling elucidate the reaction mechanisms involving this compound in acid-catalyzed cyclization?

- Methodological Answer : Conduct time-resolved H NMR experiments to track intermediate formation. Use O isotopic labeling at the ketone oxygen to trace nucleophilic attack pathways. Kinetic data (rate constants, activation energy) should be modeled using Arrhenius plots. Compare experimental results with DFT-calculated transition states to validate proposed mechanisms ( ).

Q. What computational strategies (e.g., DFT, MD simulations) predict the regioselectivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces and identify electrophilic hotspots. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water, DMSO) predict solvation effects on reactivity. Validate computational predictions with experimental kinetic isotope effects (KIE) ( ).

Q. How do pH and temperature influence the stability of this compound, and what experimental designs mitigate degradation during storage?

- Methodological Answer : Design accelerated stability studies under ICH guidelines:

Q. How can contradictions in published data on the biological activity of this compound be resolved through systematic review and meta-analysis?

- Methodological Answer : Conduct a PRISMA-compliant systematic review to aggregate data from in vitro and in vivo studies. Use statistical tools (e.g., funnel plots, Egger’s regression) to assess publication bias. Perform subgroup analyses by cell type, concentration range, and assay methodology. Discrepancies often arise from variations in purity (>95% vs. <90%); thus, exclude studies with unvalidated compound quality ( ).

Q. What strategies enable enantioselective synthesis of this compound derivatives, and how can chiral catalysts be optimized for asymmetric induction?

- Methodological Answer : Employ chiral Brønsted acid catalysts (e.g., TRIP) for kinetic resolution during esterification. Screen catalyst libraries (e.g., Jacobsen’s thiourea catalysts) to enhance enantiomeric excess (ee). Monitor ee via chiral HPLC (Chiralpak AD-H column) and correlate with steric/electronic properties of catalysts using multivariate analysis ( ).

Q. What experimental frameworks assess the environmental biodegradation pathways of this compound in soil and aquatic systems?

- Methodological Answer : Use OECD 301B (Ready Biodegradability) and 307 (Soil Aerobic Transformation) protocols. Inoculate samples with activated sludge or soil microbiota, and quantify residual compound via LC-MS. Identify metabolites (e.g., hydroxylated derivatives) using high-resolution mass spectrometry (HRMS). Data should be normalized to abiotic controls to distinguish microbial vs. chemical degradation ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.